ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C20H28O5 |

|---|---|

Poids moléculaire |

348.4 g/mol |

Nom IUPAC |

(1S,3R,4S,5R,9R,10R,13S)-3,10-dihydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |

InChI |

InChI=1S/C20H28O5/c1-11-12-5-8-20(25)18(3)7-4-6-17(2,16(23)24)14(18)13(21)10-19(20,9-12)15(11)22/h12-14,21,25H,1,4-10H2,2-3H3,(H,23,24)/t12-,13+,14+,17+,18+,19+,20+/m0/s1 |

Clé InChI |

UTVJJCFYCUPKOU-OHBBHMHRSA-N |

SMILES isomérique |

C[C@]1(CCC[C@@]2([C@@H]1[C@@H](C[C@]34[C@]2(CC[C@@H](C3)C(=C)C4=O)O)O)C)C(=O)O |

SMILES canonique |

CC1(CCCC2(C1C(CC34C2(CCC(C3)C(=C)C4=O)O)O)C)C(=O)O |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid

This guide provides a comprehensive technical overview of the chemical structure of ent-6,9-dihydroxy-15-oxo-16-kauren-19-oic acid, a notable member of the ent-kaurane diterpenoid class of natural products. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development who require a detailed understanding of this molecule's architecture and properties.

Introduction to ent-Kaurane Diterpenoids

The ent-kaurane diterpenoids are a large and structurally diverse family of natural products characterized by a tetracyclic carbon skeleton.[1] These compounds are biosynthesized from geranylgeranyl pyrophosphate (GGPP) and are widely distributed in the plant kingdom.[2] The designation "ent" signifies that they are the enantiomers of the more common kaurane series. Members of this class exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects, making them attractive targets for drug discovery and development.[1]

Elucidation of the Core Structure

This compound is a C20 diterpenoid possessing the characteristic tetracyclic framework of the ent-kaurane family. Its systematic name is ent-6α,9α-dihydroxy-15-oxo-kaur-16-en-19-oic acid. The structure consists of four fused rings, designated A, B, C, and D, forming a perhydrophenanthrene system fused with a cyclopentane ring.

The molecular formula of this compound is C₂₀H₂₈O₅, with a molecular weight of 348.43 g/mol . The structure is characterized by several key functional groups that dictate its chemical properties and potential biological activity:

-

Two Hydroxyl Groups: Located at positions C-6 and C-9. The stereochemistry of these hydroxyl groups is crucial for the molecule's three-dimensional conformation and its interactions with biological targets.

-

A Ketone Group: Situated at the C-15 position on the D-ring.

-

An Exocyclic Methylene Group: A double bond between C-16 and C-17.

-

A Carboxylic Acid Group: Attached to the C-4 position.

The stereochemistry of the chiral centers in the ent-kaurane skeleton is a defining feature. In ent-kauranes, the hydrogen at C-5 is typically in the β-orientation, and the methyl group at C-10 is in the α-orientation, which is the opposite of the normal kaurane series.

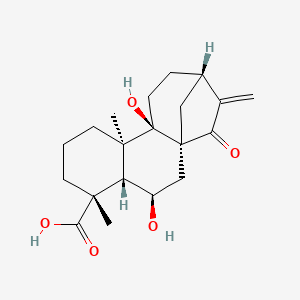

Below is a diagram of the chemical structure of this compound with the standard carbon numbering for the ent-kaurane skeleton.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for understanding its solubility, stability, and pharmacokinetic profile.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₈O₅ | ChemFaces[3] |

| Molecular Weight | 348.43 g/mol | ChemFaces[3] |

| CAS Number | 81264-00-8 | ChemFaces[3] |

| Appearance | Powder | ChemFaces[3] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | ChemFaces[3] |

Spectroscopic Data for Structural Characterization

The structural elucidation of this compound relies heavily on modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. While specific data for this exact compound is not widely published, data from closely related analogs isolated from Pteris semipinnata provide a strong basis for its characterization.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show characteristic signals for the methyl groups at C-18 and C-20, the exocyclic methylene protons at C-17, and the protons on carbons bearing hydroxyl groups (C-6 and C-9). The chemical shifts and coupling constants of these signals are critical for determining the relative stereochemistry of the molecule.

¹³C NMR Spectroscopy: The carbon NMR spectrum is instrumental in confirming the carbon skeleton and the presence of the various functional groups. Key expected signals would include:

-

A signal for the carboxylic acid carbon (C-19) typically in the range of 175-185 ppm.

-

A signal for the ketone carbonyl carbon (C-15) around 200-210 ppm.

-

Signals for the olefinic carbons (C-16 and C-17).

-

Signals for the carbons attached to the hydroxyl groups (C-6 and C-9).

Biosynthesis of ent-Kaurane Diterpenoids

The biosynthesis of ent-kaurane diterpenoids is a multi-step enzymatic process that begins with the universal precursor for diterpenes, geranylgeranyl pyrophosphate (GGPP).[2] The pathway involves a series of cyclization and oxidation reactions.

Caption: General biosynthetic pathway of ent-kaurane diterpenoids.

The initial cyclization of GGPP is catalyzed by ent-copalyl diphosphate synthase to form ent-copalyl diphosphate.[2] This is followed by a second cyclization reaction mediated by ent-kaurene synthase to yield the tetracyclic hydrocarbon skeleton of ent-kaurene.[2] Subsequent modifications, such as the introduction of hydroxyl, keto, and carboxylic acid functionalities, are carried out by a series of cytochrome P450 monooxygenases and other oxidizing enzymes. The specific enzymes responsible for the oxidations at C-6, C-9, C-15, and C-19 in the biosynthesis of this compound have not yet been fully characterized.

Isolation and Characterization Workflow

The isolation of this compound from its natural source, typically the fern Pteris semipinnata, involves a series of extraction and chromatographic steps.[4][5]

Caption: A typical workflow for the isolation and characterization of this compound.

Experimental Protocol for Isolation and Purification

The following is a generalized protocol for the isolation and purification of ent-kaurane diterpenoids from plant material, which can be adapted for this compound.

-

Extraction:

-

Air-dried and powdered aerial parts of Pteris semipinnata are extracted exhaustively with 95% ethanol at room temperature.

-

The solvent is then removed under reduced pressure to yield a crude ethanol extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

-

Column Chromatography:

-

The ethyl acetate fraction, which is likely to contain the target diterpenoid, is subjected to column chromatography on silica gel.

-

A gradient elution system, for example, a mixture of n-hexane and ethyl acetate with increasing polarity, is used to separate the components.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

-

Further Purification:

-

Fractions containing the compound of interest are combined and further purified by repeated column chromatography on silica gel or Sephadex LH-20.

-

Final purification is often achieved by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

-

-

Structure Elucidation:

-

The structure of the purified compound is determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and high-resolution mass spectrometry (HRMS).

-

Conclusion

This compound is a structurally complex and functionally interesting member of the ent-kaurane diterpenoid family. Its tetracyclic core, adorned with multiple oxygen-containing functional groups, presents a unique chemical architecture that is of significant interest to natural product chemists and pharmacologists. A thorough understanding of its structure, as detailed in this guide, is fundamental for the exploration of its biological activities and its potential as a lead compound in drug discovery programs. Further research into its biosynthesis and pharmacological properties will undoubtedly continue to unveil the therapeutic potential of this fascinating natural product.

References

Unveiling ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic Acid: A Technical Guide for Researchers

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the natural product ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid. This diterpenoid, belonging to the ent-kaurane class, has garnered interest for its potential biological activities. This document provides a detailed overview of its natural sources, biosynthesis, proposed methodologies for extraction and isolation, and a summary of the known biological activities of closely related compounds, offering a roadmap for future research and development.

Natural Provenance: The Ferns of the Genus Pteris

The primary documented natural source of this compound and its derivatives is the fern genus Pteris, with a notable presence in Pteris semipinnata .[1][2][3][4][5] This species, a member of the Pteridaceae family, is a rich reservoir of various ent-kaurane diterpenoids.[6][7] While Pteris semipinnata stands out as the principal source, related hydroxylated ent-kaurane diterpenoids have also been identified in other species of the same genus, suggesting a conserved biosynthetic capacity within this plant family.[6]

Biosynthetic Pathway: From Geranylgeranyl Pyrophosphate to a Complex Diterpenoid

The biosynthesis of ent-kaurane diterpenoids is a multi-step enzymatic process that begins with the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP).[8] The formation of the characteristic tetracyclic ent-kaurane skeleton is a hallmark of this pathway.

The biosynthesis can be conceptualized in the following key stages:

-

Formation of GGPP : The journey begins with the synthesis of the 20-carbon molecule GGPP from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) through the methylerythritol phosphate (MEP) pathway in plastids or the mevalonate (MVA) pathway in the cytosol.

-

Cyclization to ent-Copalyl Diphosphate : GGPP undergoes a crucial cyclization step catalyzed by ent-copalyl diphosphate synthase (CPS) to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).

-

Formation of the Tetracyclic Skeleton : Subsequently, ent-kaurene synthase (KS) facilitates a second cyclization of ent-CPP to produce the foundational tetracyclic hydrocarbon, ent-kaurene.

-

Post-Cyclization Modifications : The ent-kaurene scaffold is then subjected to a series of oxidative modifications, primarily mediated by cytochrome P450 monooxygenases (P450s) and other oxidoreductases. These enzymes are responsible for introducing hydroxyl groups and other functionalities at various positions on the kaurane skeleton. In the case of this compound, specific P450s are responsible for the hydroxylations at the C-6 and C-9 positions, the oxidation at C-15 to a ketone, and the oxidation of the C-19 methyl group to a carboxylic acid. The precise identity and sequence of these enzymatic reactions in Pteris semipinnata remain an active area for future research.

Caption: General biosynthetic pathway of ent-kaurane diterpenoids.

Extraction and Isolation: A Proposed Protocol

While a definitive, step-by-step protocol for the isolation of this compound is not extensively detailed in the current literature, a robust methodology can be proposed based on the successful isolation of structurally similar compounds from Pteris semipinnata.[7] The following protocol is a composite of established techniques for the extraction and purification of diterpenoids from plant matrices.

Extraction

-

Plant Material Preparation : Collect fresh aerial parts of Pteris semipinnata. The plant material should be thoroughly washed and air-dried in the shade to a constant weight. Subsequently, grind the dried material into a coarse powder.

-

Solvent Extraction : Macerate the powdered plant material with 95% ethanol at room temperature for 72 hours, with occasional agitation. Repeat the extraction process three times to ensure exhaustive extraction of the secondary metabolites.

-

Concentration : Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

Isolation and Purification

The isolation of the target compound from the crude extract is a multi-step process involving various chromatographic techniques.

Caption: Proposed workflow for the isolation and purification of the target compound.

-

Solvent Partitioning : Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The diterpenoids are expected to be enriched in the ethyl acetate fraction.

-

Silica Gel Column Chromatography : Subject the dried ethyl acetate fraction to column chromatography on a silica gel column. Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity. Collect fractions and monitor them by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC) : Pool the fractions containing the compound of interest, as identified by TLC, and subject them to further purification using preparative or semi-preparative HPLC on a C18 column with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient. This step should yield the pure compound.

Structural Characterization

The unambiguous identification of this compound requires a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H-NMR | Signals corresponding to methyl groups, olefinic protons, and protons attached to carbons bearing hydroxyl groups. The coupling patterns will be crucial for determining the relative stereochemistry. |

| ¹³C-NMR | Resonances for approximately 20 carbons, including signals for a carboxylic acid, a ketone, olefinic carbons, carbons bearing hydroxyl groups, and aliphatic carbons of the tetracyclic core. |

| Mass Spectrometry (HR-ESI-MS) | Provides the accurate mass of the molecule, allowing for the determination of its molecular formula. |

| 2D-NMR (COSY, HSQC, HMBC) | Essential for assigning all proton and carbon signals and for confirming the connectivity of the molecule. |

For a closely related compound, ent-6α,9α-dihydroxy-15-oxo-16-kauren-19-oic acid, detailed NMR and MS data are available and can serve as a reference for the characterization of the target compound.[7]

Biological Activities and Therapeutic Potential

While specific biological activity data for this compound are limited in the public domain, numerous studies on structurally similar ent-kaurane diterpenoids from Pteris species and other plants have revealed a range of promising pharmacological effects.

-

Cytotoxic and Pro-apoptotic Activity : A related compound, ent-15-oxo-kaur-16-en-19-oic acid, has demonstrated a pro-apoptotic effect on human prostate carcinoma cells with an IC50 value of 3.7 µg/mL.[9] This suggests that the α,β-unsaturated ketone moiety in the D-ring may be important for cytotoxic activity. Diterpenoids isolated from Pteris semipinnata have also shown inhibitory activity against various cancer cell lines.[6]

-

Anti-inflammatory Effects : Many ent-kaurane diterpenoids exhibit anti-inflammatory properties. For instance, compounds from Pteris multifida have been shown to significantly inhibit nitric oxide (NO) production in LPS-stimulated microglial cells, indicating potential as anti-neuroinflammatory agents.[6]

-

Other Activities : Various other biological activities have been reported for ent-kaurane diterpenoids, including antimicrobial, antiviral, and insecticidal effects.

The presence of the hydroxyl groups at positions C-6 and C-9, along with the ketone at C-15 and the carboxylic acid at C-19, in the target molecule suggests that it may possess unique biological properties worthy of further investigation.

Future Directions

This compound represents a promising lead compound for drug discovery. Future research should focus on:

-

Optimization of Extraction and Isolation : Developing a standardized and scalable protocol for the isolation of this compound from Pteris semipinnata.

-

Complete Structural Elucidation : Unambiguously determining the stereochemistry at all chiral centers through advanced NMR techniques and X-ray crystallography.

-

Comprehensive Biological Screening : Evaluating the compound's efficacy in a wide range of in vitro and in vivo models to identify its primary pharmacological activities.

-

Mechanism of Action Studies : Investigating the molecular targets and signaling pathways through which the compound exerts its biological effects.

-

Biosynthetic Pathway Elucidation : Identifying and characterizing the specific enzymes involved in the hydroxylation and oxidation of the ent-kaurene skeleton in Pteris semipinnata.

This technical guide provides a solid foundation for researchers to embark on the exciting journey of exploring the chemical and biological properties of this compound. The insights provided herein are intended to accelerate the pace of discovery and unlock the full therapeutic potential of this intriguing natural product.

References

- 1. This compound beta-D-glucopyranosyl ester | THE NIDDK CENTRAL REPOSITORY [niddkrepository.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound beta-D-glucopyranosyl ester | CAS:81263-98-1 | Manufacturer ChemFaces [chemfaces.com]

- 5. This compound beta-D-glucopyranosyl ester | Perceptive BioScience [perceptivebioscience.com]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]

- 9. Cytotoxic and apoptosis-inducing effect of ent-15-oxo-kaur-16-en-19-oic acid, a derivative of grandiflorolic acid from Espeletia schultzii - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic Acid: Properties, Protocols, and Perspectives

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-Kaurane diterpenoids represent a diverse and pharmacologically significant class of natural products.[1][2][3] Found widely in the plant kingdom, these tetracyclic diterpenoids have garnered considerable interest for their wide array of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[2][3] This guide focuses on a specific member of this family, ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid, a diterpenoid that can be isolated from the fern Pteris semipinnata.[4] We will delve into its physicochemical properties, provide detailed analytical and isolation methodologies, and discuss its potential biological significance, offering a comprehensive resource for researchers in natural product chemistry and drug discovery.

Physicochemical Properties

The fundamental physicochemical characteristics of a compound are critical for its study and application. While some experimental data for this compound is not extensively reported in publicly available literature, we can compile its known properties and infer others from closely related analogs and its general chemical class.

| Property | Value | Source/Comment |

| Molecular Formula | C20H28O5 | [5] |

| Molecular Weight | 348.43 g/mol | Calculated from molecular formula. |

| CAS Number | 81264-00-8 | [5] |

| Physical Description | Powder | [5] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol.[5][6] | Specific quantitative solubility data is not readily available. As a polyhydroxylated carboxylic acid, it is expected to have limited solubility in nonpolar solvents and moderate solubility in polar organic solvents. Its solubility in aqueous solutions is likely pH-dependent, increasing at higher pH values due to the deprotonation of the carboxylic acid. |

| Stability | Protected from air and light, refrigerate or freeze (2-8 °C).[5] | The α,β-unsaturated ketone system in the D-ring may be susceptible to degradation under certain conditions (e.g., strong nucleophiles, high pH). The tertiary hydroxyl group at C-9 could be prone to elimination under acidic conditions. |

Spectroscopic and Analytical Characterization

Structural elucidation and purity assessment are paramount in natural product research. The following section outlines the key spectroscopic techniques used to characterize this compound and related compounds. While a complete set of spectra for this specific molecule is not publicly available, data from closely related compounds isolated from the same source provide a strong basis for its identification.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the detailed structure of organic molecules. Based on the analysis of related ent-kaurane diterpenoids from Pteris semipinnata, the following are expected key signals for this compound:

-

¹H-NMR:

-

Signals for two methyl singlets.

-

An exocyclic methylene group protons appearing as broad singlets.

-

An oxygenated methine proton.

-

-

¹³C-NMR:

-

A carboxylic acid carbon signal (~180-185 ppm).

-

An α,β-unsaturated ketone system with signals for the carbonyl carbon (~200-205 ppm) and the olefinic carbons.

-

Signals for two oxygen-bearing carbons (C-6 and C-9).

-

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a molecule. For this compound, a quasi-molecular ion peak in positive mode HR-ESI-MS would confirm its molecular formula of C20H28O5.[4]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:

-

Hydroxyl groups (O-H stretch, broad, ~3200-3600 cm⁻¹)

-

Carboxylic acid (C=O stretch, ~1700-1725 cm⁻¹; O-H stretch, broad, ~2500-3300 cm⁻¹)

-

α,β-Unsaturated ketone (C=O stretch, ~1670-1690 cm⁻¹)

-

Alkene (C=C stretch, ~1640-1660 cm⁻¹)

-

C-H bonds (~2850-3000 cm⁻¹)

Isolation and Purification

The following is a generalized protocol for the isolation of ent-kaurane diterpenoids from Pteris semipinnata, based on methodologies reported in the literature.[4] This should be adapted and optimized for specific laboratory conditions.

Experimental Protocol: Isolation from Pteris semipinnata

-

Extraction:

-

Air-dried and powdered whole plants of Pteris semipinnata are extracted exhaustively with 95% ethanol at room temperature.

-

The solvent is removed under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

-

The ent-kaurane diterpenoids are typically enriched in the ethyl acetate and n-butanol fractions.

-

-

Chromatographic Purification:

-

The active fraction (e.g., ethyl acetate) is subjected to column chromatography on silica gel.

-

A gradient elution system, for example, with a mixture of chloroform and methanol, is used to separate the components.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are combined.

-

-

Further Purification:

-

Repeated column chromatography on silica gel, Sephadex LH-20, and/or preparative high-performance liquid chromatography (HPLC) is employed to isolate the pure compound.

-

Caption: Generalized workflow for the isolation of this compound.

Biological Activity and Potential Applications

While specific studies on the biological activity of this compound are limited, the broader class of ent-kaurane diterpenoids exhibits a range of interesting pharmacological effects.

-

Cytotoxic and Anti-cancer Activity: Many ent-kaurane diterpenoids have demonstrated cytotoxic effects against various cancer cell lines.[2][3] For instance, a related compound, ent-15-oxo-kaur-16-en-19-oic acid, has been shown to induce apoptosis in human prostate carcinoma cells. This suggests that this compound could also possess anti-cancer properties, a hypothesis that warrants further investigation.

-

Anti-inflammatory Effects: Anti-inflammatory activity is a well-documented property of ent-kaurane diterpenoids.[2]

-

Antimicrobial Activity: Several ent-kaurane diterpenoids have shown activity against a range of bacteria and fungi.[2][3]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general method to assess the cytotoxic activity of the compound against cancer cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (typically dissolved in DMSO and then diluted in culture medium) for 24-72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Caption: Workflow for a typical MTT cytotoxicity assay.

Future Directions and Conclusion

This compound is a promising natural product that warrants further investigation. While its basic chemical identity has been established, there is a clear need for more in-depth research to fully characterize its physicochemical properties and biological activities. Future studies should focus on:

-

Complete Spectroscopic Characterization: Publishing a full set of NMR, MS, and IR data.

-

Quantitative Physicochemical Studies: Determining its melting point, pKa, and solubility in various solvents.

-

Comprehensive Biological Screening: Evaluating its activity in a wide range of bioassays, including anti-cancer, anti-inflammatory, and antimicrobial screens.

-

Mechanism of Action Studies: If significant biological activity is found, elucidating the underlying molecular mechanisms.

This technical guide provides a solid foundation for researchers interested in this compound. By building upon the information presented here, the scientific community can unlock the full potential of this intriguing ent-kaurane diterpenoid.

References

- 1. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]

- 2. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. chemfaces.com [chemfaces.com]

- 6. This compound beta-D-glucopyranosyl ester | CAS:81263-98-1 | Manufacturer ChemFaces [chemfaces.com]

An In-Depth Technical Guide to ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid: Characterization, Hypothesized Bioactivity, and Future Research Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the ent-kaurane diterpenoid, ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid (CAS No: 81264-00-8) . Originally isolated from the fern Pteris semipinnata, this compound belongs to a class of natural products renowned for their significant cytotoxic and anticancer properties. Due to the limited specific research on this particular molecule, this guide synthesizes the available characterization data and contextualizes it within the well-established mechanistic framework of cytotoxic ent-kaurane diterpenoids. We present a hypothesized mechanism of action centered on the bio-reactive α-methylene cyclopentanone moiety, detailing its likely role in inducing tumor cell death via redox modulation. Furthermore, this document outlines detailed, field-proven protocols for the isolation, analysis, and future biological evaluation of this compound, providing a robust roadmap for researchers aiming to explore its therapeutic potential.

Introduction and Chemical Identity

This compound is a tetracyclic diterpenoid belonging to the ent-kaurane class.[1] The ent designation refers to the enantiomeric configuration of the kaurane skeleton relative to the more common form.[2] These natural products are biosynthesized from geranylgeranyl pyrophosphate (GGPP) and are recognized as key intermediates in the formation of plant hormones like gibberellins.[2]

First reported by Wang et al. in 2011, this compound was isolated from the ethanol extract of Pteris semipinnata (Pteridaceae), a fern known to be a rich source of bioactive diterpenoids.[3] While a number of its structural analogues from the same plant have been investigated for antitumor activities, this compound remains a largely uncharacterized molecule in terms of its biological function. Its chemical structure, featuring an α,β-unsaturated ketone, suggests significant potential as a cytotoxic agent, making it a compelling subject for further investigation in drug discovery.

Table 1: Compound Identification and Physicochemical Properties

| Property | Value | Source |

| CAS Number | 81264-00-8 | [4] |

| Molecular Formula | C₂₀H₂₈O₅ | [4] |

| Molecular Weight | 348.44 g/mol | [4] |

| Appearance | Powder | [5] |

| Purity | ≥98% (Commercially available) | [5] |

| Solubility | DMSO, Pyridine, Methanol, Ethanol | [5] |

| Natural Source | Pteris semipinnata L. | [6] |

Isolation and Purification: A Representative Protocol

While the precise, detailed protocol from the original 2011 publication by Wang et al. remains the primary reference, the following is a robust, field-proven methodology for the isolation of ent-kaurane diterpenoids from plant biomass, adapted from similar studies.[1][7] This protocol is designed to be self-validating through in-process monitoring.

Step 1: Extraction

-

Preparation: Air-dry the whole plants of Pteris semipinnata and grind them into a coarse powder.

-

Maceration: Submerge the powdered plant material (e.g., 1 kg) in 95% ethanol (e.g., 5 L) at room temperature.

-

Extraction: Allow the mixture to macerate for 72 hours with occasional agitation. Repeat this process three times to ensure exhaustive extraction.

-

Concentration: Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

Step 2: Liquid-Liquid Partitioning

-

Suspension: Suspend the crude ethanol extract in water.

-

Fractionation: Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate. The ent-kaurane diterpenoids are typically enriched in the ethyl acetate fraction.

-

Validation: Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Chloroform:Methanol, 95:5) and visualize with vanillin-sulfuric acid reagent and heating. The characteristic pink/purple spots indicate the presence of terpenoids.

Step 3: Chromatographic Purification

-

Silica Gel Column Chromatography: Subject the dried ethyl acetate fraction to column chromatography on a silica gel (200-300 mesh) column.

-

Gradient Elution: Elute the column with a gradient of chloroform and methanol (e.g., starting from 100:0 and gradually increasing to 90:10).

-

Fraction Collection & Analysis: Collect fractions and analyze them by TLC. Pool fractions with similar TLC profiles.

-

Fine Purification (HPLC): Further purify the enriched fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase such as a gradient of acetonitrile and water to yield the pure compound.[8]

Workflow for Isolation and Purification

Caption: General workflow for the isolation and purification of the target compound.

Structural Elucidation and Analytical Methods

The structure of this compound was originally determined using extensive spectroscopic methods, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS).[3]

Analytical HPLC Method for Purity Assessment

-

System: HPLC with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: Gradient of acetonitrile and water (containing 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Justification: This method is standard for resolving and quantifying diterpenoids, offering high sensitivity and reproducibility for purity checks and content determination in extracts.[8]

Hypothesized Biological Activity and Mechanism of Action

While no specific biological studies have been published for this compound, its structure provides strong indications of its probable mechanism of action. Many cytotoxic ent-kaurane diterpenoids owe their activity to an α-methylene cyclopentanone moiety. This functional group acts as a Michael acceptor, enabling it to covalently bind to nucleophilic groups, particularly the sulfhydryl (-SH) groups of cysteine residues in proteins and in the antioxidant molecule glutathione (GSH).[7]

Proposed Cytotoxic Mechanism

-

GSH Depletion: The compound enters the cancer cell and reacts with glutathione, depleting the cell's primary defense against reactive oxygen species (ROS).

-

Enzyme Inhibition: It may also directly inhibit critical antioxidant enzymes like peroxiredoxins (Prdx) by binding to their active site cysteine residues.[7]

-

Redox Imbalance & ROS Accumulation: The depletion of GSH and inhibition of antioxidant enzymes disrupt the cellular redox homeostasis, leading to a massive accumulation of ROS.

-

Oxidative Stress-Induced Apoptosis/Ferroptosis: The overwhelming oxidative stress triggers downstream cell death pathways. This includes the mitochondrial pathway of apoptosis (caspase activation) and potentially ferroptosis, an iron-dependent form of cell death characterized by lipid peroxidation.[7]

This proposed mechanism suggests that the compound would be particularly effective against cancer cells that are already under high basal oxidative stress.

Proposed Signaling Pathway for Cytotoxicity

Caption: Hypothesized mechanism of cytotoxicity via redox imbalance.

A Roadmap for Future Investigation

The significant potential but lack of empirical data for this compound presents a clear opportunity for impactful research. The following experimental plan provides a logical progression to fully characterize its therapeutic utility.

Phase 1: In Vitro Cytotoxicity Screening

-

Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Lines: A panel of human cancer cell lines (e.g., HepG2 - liver, A549 - lung, MDA-MB-231 - breast, HCT116 - colon) and a non-cancerous control cell line (e.g., HBE - normal lung epithelial) to assess selectivity.

-

Objective: To determine the compound's IC₅₀ (half-maximal inhibitory concentration) values and establish its potency and cancer-selectivity.

Phase 2: Mechanism of Action Elucidation

-

Apoptosis Confirmation: Use Annexin V/Propidium Iodide staining followed by flow cytometry to confirm apoptotic cell death.

-

Western Blot Analysis: Probe for key apoptosis markers: cleaved Caspase-3, PARP cleavage, and changes in the expression of Bcl-2 family proteins (e.g., Bax, Bcl-2).

-

ROS Measurement: Utilize a fluorescent probe like DCFDA to quantify intracellular ROS generation after treatment.

-

Target Engagement: Perform a GSH depletion assay to confirm the hypothesized reaction with glutathione.

Experimental Workflow for Biological Evaluation

Caption: Proposed experimental workflow for future biological studies.

Conclusion

This compound is a structurally intriguing natural product that stands at the intersection of known chemical reactivity and unknown biological function. Its characterization confirms it possesses the key α-methylene cyclopentanone moiety strongly associated with the anticancer activity of other ent-kaurane diterpenoids. While direct experimental evidence of its efficacy is currently absent from the literature, the mechanistic hypothesis presented in this guide provides a solid, testable framework for future research. For drug development professionals and cancer researchers, this compound represents an untapped resource with a plausible mechanism of action, warranting its inclusion in screening programs and further mechanistic studies to unlock its full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]

- 3. This compound beta-D-glucopyranosyl ester | Terpenoids | 81263-98-1 | Invivochem [invivochem.com]

- 4. ent-6α,9α-Dihydroxy-15-oxokaur-16-en-19-oic acid [cymitquimica.com]

- 5. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Novel ent-kaurane Diterpenoid from Pteris Semipinnata | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to the Biological Activity of ent-Kaurane Diterpenoids

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Therapeutic Promise of ent-Kaurane Diterpenoids

ent-Kaurane diterpenoids are a structurally diverse and large class of natural compounds, with over 1300 identified since 1961.[1] Primarily sourced from plants of the Isodon genus, they are also found in families such as Asteraceae, Lamiaceae, and Euphorbiaceae.[1][2] These tetracyclic molecules, characterized by a perhydrophenanthrene subunit and a cyclopentane ring, have garnered significant interest within the scientific community due to their extensive range of potent biological activities.[1][3] This guide provides a comprehensive technical overview of their key biological effects, with a detailed focus on their anticancer, anti-inflammatory, and antimicrobial properties.

The therapeutic potential of these compounds is underscored by the progression of oridonin, a prominent ent-kaurane diterpenoid, to a phase-I clinical trial in China for cancer treatment. The multifaceted mechanisms of action of these compounds, which often involve the modulation of critical signaling pathways, make them promising candidates for further drug discovery and development.[1] This document aims to serve as a vital resource for researchers by not only summarizing the existing knowledge but also by providing detailed experimental protocols and visual representations of the underlying molecular mechanisms to facilitate future investigations.

Anticancer Activity: A Multi-pronged Assault on Malignancy

A substantial body of research has established the potent cytotoxic and pro-apoptotic effects of ent-kaurane diterpenoids against a wide array of cancer cell lines, including lung, colon, breast, prostate, liver, and gastric cancers.[1] Their anticancer mechanisms are notably complex and multifaceted, often involving the simultaneous induction of apoptosis, induction of cell cycle arrest, and the inhibition of signaling pathways essential for cancer cell survival, proliferation, and metastasis.[1]

A key structural feature for the cytotoxic activity of many ent-kaurane diterpenoids is the presence of an α,β-unsaturated ketone moiety.[4] This functional group is believed to act as a Michael acceptor, reacting with thiols and protein sulfhydryl groups, such as those in glutathione (GSH).[4] This interaction can lead to the depletion of intracellular GSH and the deactivation of sulfhydryl-containing antioxidant enzymes, resulting in the accumulation of reactive oxygen species (ROS).[4] While moderate ROS levels can promote tumor development, high levels are toxic to cancer cells, inducing oxidative damage and triggering programmed cell death pathways like apoptosis and ferroptosis.[4]

Key Signaling Pathways in Anticancer Activity

The anticancer effects of ent-kaurane diterpenoids are mediated through the regulation of several key signaling pathways:

-

Apoptosis Induction: This is a primary mechanism and involves the modulation of the BCL-2 family of proteins, leading to an increased BAX/BCL-2 ratio, cytochrome c release from the mitochondria, and subsequent activation of caspases-3, -8, and -9.[1] The cleavage of poly(ADP-ribose) polymerase (PARP) is another hallmark of apoptosis induced by these compounds.[1]

-

Cell Cycle Arrest: ent-Kaurane diterpenoids can halt the progression of the cell cycle, often at the G1/S or G2/M phase, by modulating the expression of key regulatory proteins such as cyclin D1, c-Myc, p21, p53, and cyclin-dependent kinases (CDK-2 and -4).[1]

-

Inhibition of Metastasis: The spread of cancer cells is often targeted by these compounds through the downregulation of matrix metalloproteinases (MMP-2 and MMP-9) and vascular endothelial growth factor (VEGF) and its receptor (VEGFR).[1]

-

Autophagy Regulation: Autophagy, a cellular degradation process, can either promote or inhibit cancer cell survival. ent-Kaurane diterpenoids have been shown to induce autophagy, characterized by the modulation of LC-II and mTOR.[1]

-

ERK1/2 Signaling: Some ent-kaurane diterpenoids, such as CRT1, have been shown to inhibit the proliferation, migration, and invasion of cancer cells by activating the ERK1/2/p90RSK signaling pathway.[5]

-

PI3K/AKT/mTOR Pathway: Molecular docking studies have suggested that certain ent-kaurane diterpenoids can potentially inhibit key proteins in the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.[6]

Caption: Anticancer signaling pathways of ent-kaurane diterpenoids.

Quantitative Anticancer Data

The cytotoxic effects of various ent-kaurane diterpenoids are typically quantified by their half-maximal inhibitory concentration (IC50) values.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Oridonin | SKOV3 (Ovarian) | 17.21 | [5] |

| Oridonin | OVCAR-3 (Ovarian) | 13.9 | [5] |

| Oridonin | A2780 (Ovarian) | 12.1 | [5] |

| Oridonin | HepG2 (Liver) | 25.7 | [7] |

| CRT1 | SKOV3 (Ovarian) | 24.6 | [5] |

| ent-18-acetoxy-7β-hydroxy kaur-15-oxo-16-ene | SK-HEP1 (Hepatoma) | <5 | [5] |

| OZ | Molt4 (Acute lymphoblastic leukemia) | 5.00 | [1] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[8]

Principle: This assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells.[8]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the ent-kaurane diterpenoid in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

ent-Kaurane diterpenoids have demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.[9][10] Their effects are often attributed to the inhibition of pro-inflammatory mediators and enzymes.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of these compounds are primarily mediated through:

-

Inhibition of Nitric Oxide (NO) Production: Many ent-kaurane diterpenoids can significantly inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated immune cells, such as RAW 264.7 macrophages.[10][11]

-

Downregulation of Pro-inflammatory Cytokines: They have been shown to reduce the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), and interleukin-17 (IL-17).[11][12]

-

Inhibition of iNOS and COX-2 Expression: The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade, is often suppressed by these compounds.[12][13]

-

NF-κB Pathway Inhibition: A crucial mechanism of their anti-inflammatory action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[11][12] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

Caption: Anti-inflammatory signaling pathway of ent-kaurane diterpenoids.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity is often quantified by the half-maximal inhibitory concentration (IC50) for the inhibition of NO production.

| Compound Class | Assay | IC50 (µM) | Reference |

| Kaurene derivatives | NO production inhibition | 2 - 10 | [11] |

Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model is a widely used and reliable method for evaluating the in vivo anti-inflammatory activity of compounds.[14][15]

Principle: The subcutaneous injection of carrageenan into the rat paw induces a biphasic inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase is characterized by the release of prostaglandins and kinins.[15] The reduction in paw volume after treatment with a test compound indicates its anti-inflammatory potential.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) for at least one week under standard laboratory conditions with free access to food and water.

-

Grouping and Fasting: Divide the animals into groups (e.g., control, standard drug, and test compound groups). Fast the animals overnight before the experiment.

-

Compound Administration: Administer the ent-kaurane diterpenoid (dissolved in a suitable vehicle) orally or intraperitoneally to the test groups. The control group receives the vehicle only, and the standard group receives a known anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: After one hour of compound administration, inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Caption: Workflow for the in vivo anti-inflammatory assay.

Antimicrobial Activity: A Potential Source of New Antibiotics

ent-Kaurane diterpenoids have demonstrated promising activity against a range of bacteria, particularly Gram-positive strains, including drug-resistant variants like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[9][16][17] This makes them an interesting class of compounds for the development of new antimicrobial agents.

Quantitative Antimicrobial Data

The antibacterial efficacy of ent-kaurane diterpenoids is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents the visible growth of a bacterium.[9]

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Sigesbeckin A | MRSA | 64 | [16] |

| Sigesbeckin A | VRE | 64 | [16] |

| 18-hydroxy-kauran-16-ent-19-oic acid | MRSA | 64 | [16] |

| 18-hydroxy-kauran-16-ent-19-oic acid | VRE | 64 | [16] |

Some ent-kaurane diterpenoids also exhibit synergistic activity with conventional antibiotics, enhancing their efficacy against resistant strains.[16]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18][19]

Principle: This method involves preparing two-fold serial dilutions of the antimicrobial compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth after incubation.[18][19]

Step-by-Step Methodology:

-

Preparation of Bacterial Inoculum: Culture the test bacterium overnight on an appropriate agar medium. Suspend a few colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Preparation of Compound Dilutions: Prepare serial two-fold dilutions of the ent-kaurane diterpenoid in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading the Results: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible bacterial growth. A microplate reader can also be used to measure microbial growth.[19]

Caption: Workflow for antimicrobial susceptibility testing.

Conclusion and Future Directions

ent-Kaurane diterpenoids represent a promising and versatile class of natural products with well-documented anticancer, anti-inflammatory, and antimicrobial activities.[13][20] The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals. Further investigation into the structure-activity relationships, elucidation of their exact molecular mechanisms of action, and in vivo efficacy studies are warranted to fully realize their therapeutic potential.[13] The development of novel derivatives through semi-synthesis is also a promising avenue for enhancing their biological activities and improving their pharmacokinetic profiles.[21] In-depth toxicological and bioavailability studies will be crucial for advancing the most promising candidates towards clinical trials.

References

- 1. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A natural ent-kaurane diterpenoid induces antiproliferation in ovarian cancer cells via ERK1/2 regulation and inhibition of cellular migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. New ent-kaurane diterpenoid acids from Nouelia insignis Franch and their anti-inflammatory activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis and anti-inflammatory activity of ent-kaurene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benthamdirect.com [benthamdirect.com]

- 13. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]

- 14. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro anti-oxidant and in vivo anti-inflammatory activity determination of the methanolic leaves extract of Millettia pachycarpa | Biomedical Research and Therapy [bmrat.org]

- 16. mdpi.com [mdpi.com]

- 17. Three New Ent-Kaurane Diterpenes with Antibacterial Activity from Sigesbeckia orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. apec.org [apec.org]

- 19. integra-biosciences.com [integra-biosciences.com]

- 20. thaibinhjmp.vn [thaibinhjmp.vn]

- 21. researchgate.net [researchgate.net]

An In-Depth Technical Guide on ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic Acid: A Literature Review for Drug Discovery Professionals

Introduction: The Therapeutic Potential of ent-Kaurane Diterpenoids

The quest for novel therapeutic agents has consistently led researchers to the vast and intricate world of natural products. Among these, the ent-kaurane diterpenoids, a structurally diverse class of tetracyclic compounds, have emerged as a particularly promising source for drug discovery.[1] Primarily isolated from the plant kingdom, notably from the genera Pteris and Isodon, these molecules have demonstrated a wide spectrum of potent biological activities.[1][2] This guide provides a comprehensive technical overview of a specific member of this class, ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid, a compound isolated from the fern Pteris semipinnata.[3][4] While direct biological data for this specific molecule is limited in publicly accessible literature, this review will synthesize available information on its isolation, and contextualize its potential therapeutic applications by examining the well-documented activities of its close structural analogs. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this unique natural product.

Chemical Profile and Isolation

This compound is a tetracyclic diterpenoid characterized by the distinctive ent-kaurane skeleton. Its structure features hydroxyl groups at positions 6 and 9, a ketone at position 15, and a carboxylic acid at position 19. The presence of these functional groups, particularly the α,β-unsaturated ketone system, is often associated with the biological activity of this class of compounds.

Source and Extraction

This diterpenoid is a natural constituent of the fern Pteris semipinnata L. (Pteridaceae), a plant with a history of use in traditional Chinese medicine.[5][6] The isolation of this compound, along with several other novel ent-kaurane diterpenoids, was detailed in a 2011 publication in the Chemical & Pharmaceutical Bulletin.[3] The general workflow for its extraction and purification from plant material is outlined below.

Detailed Isolation Protocol

The following protocol is a synthesized methodology based on the established procedures for isolating ent-kaurane diterpenoids from Pteris semipinnata.

1. Plant Material and Extraction:

- Air-dried and powdered whole plants of Pteris semipinnata are macerated with 95% ethanol at room temperature.

- The ethanol extract is then concentrated under reduced pressure to yield a crude extract.

2. Solvent Partitioning:

- The crude extract is suspended in water and subjected to sequential partitioning with ethyl acetate (EtOAc).

- The resulting EtOAc-soluble fraction, which is enriched with diterpenoids, is collected for further purification.

3. Chromatographic Purification:

- The EtOAc-soluble fraction is subjected to silica gel column chromatography using a gradient elution system, typically with petroleum ether and acetone.

- Fractions are collected and monitored by thin-layer chromatography (TLC).

- Fractions containing compounds of interest are pooled and further purified by repeated column chromatography on silica gel and Sephadex LH-20.

- Final purification is achieved through preparative high-performance liquid chromatography (HPLC) to yield the pure this compound.

Biological Activities and Therapeutic Potential: A Perspective from Structural Analogs

Anticancer Activity

A significant body of evidence points to the potent cytotoxic and pro-apoptotic effects of ent-kaurane diterpenoids against a variety of cancer cell lines.[7] The anticancer mechanisms are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.

Table 1: Cytotoxicity of Structurally Related ent-Kaurane Diterpenoids from Pteris semipinnata

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| Compound 6F¹ | HePG II (liver adenocarcinoma) | 0.343 ± 0.003 | [8] |

| SPC-A-1 (lung adenocarcinoma) | 0.115 ± 0.022 | [8] | |

| MGC-803 (gastric adenocarcinoma) | 0.590 ± 0.032 | [8] | |

| CNE-2Z (nasopharyngeal carcinoma) | 0.328 ± 0.066 | [8] | |

| BEL-7402 (liver adenocarcinoma) | 0.221 ± 0.058 | [8] | |

| ent-15-Oxo-kaur-16-en-19-oic acid | PC-3 (prostate carcinoma) | 3.7 | [9] |

¹Note: The exact structure of "Compound 6F" is not specified in the abstract, but it is an ent-kaurane diterpenoid isolated from Pteris semipinnata.

The data presented in Table 1 for compounds isolated from the same plant source as this compound highlight the potential for significant cytotoxic activity.

Mechanism of Action: Insights from Related Compounds

The anticancer activity of ent-kaurane diterpenoids is often attributed to their ability to induce apoptosis through the modulation of key signaling pathways.

1. Induction of Apoptosis: Many ent-kaurane diterpenoids have been shown to induce apoptosis in cancer cells.[10] This programmed cell death is often mediated through the intrinsic mitochondrial pathway, which involves the translocation of Bax to the mitochondria, downregulation of the anti-apoptotic protein Bcl-2, release of cytochrome c into the cytosol, and the activation of caspase-9 and caspase-3.[7] Some compounds in this class can also induce apoptosis through the extrinsic pathway, involving the activation of caspase-8.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]

- 3. ent-kaurane diterpenoids from Croton tonkinensis induce apoptosis in colorectal cancer cells through the phosphorylation of JNK mediated by reactive oxygen species and dual-specificity JNK kinase MKK4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound beta-D-glucopyranosyl ester | Perceptive BioScience [perceptivebioscience.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 8. Induction of apoptosis by new ent-kaurene-type diterpenoids isolated from the New Zealand liverwort Jungermannia species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of the nuclear factor kappa B (NF-kappa B) pathway by tetracyclic kaurene diterpenes in macrophages. Specific effects on NF-kappa B-inducing kinase activity and on the coordinate activation of ERK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and induction of apoptosis signaling pathway of ent-kaurane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery of Novel Bioactive Diterpenoids

Foreword: The Enduring Promise of Diterpenoids in Drug Discovery

Diterpenoids, a vast and structurally diverse class of natural products derived from a C20 precursor, represent a cornerstone of pharmacognosy and modern drug discovery.[1][2] Their intricate architectures give rise to a wide spectrum of biological activities, including potent anti-inflammatory, antimicrobial, and anticancer properties.[1][3] Esteemed drugs such as Paclitaxel (Taxol®), a powerful anticancer agent, and Forskolin, a vital tool in cell biology research, stand as testaments to the therapeutic potential harbored within this chemical class.[1] This guide provides researchers, scientists, and drug development professionals with an in-depth, experience-driven framework for the systematic discovery and characterization of novel bioactive diterpenoids. We will move beyond mere procedural lists to explore the scientific rationale behind each step, ensuring a robust and self-validating discovery workflow.

Part 1: The Strategic Foundation - From Source Selection to Crude Extract

The journey to a novel diterpenoid begins not in the laboratory, but in the strategic selection of biological source material. The chemical diversity of diterpenoids is a direct reflection of biodiversity, with ecological pressures shaping their evolution.[4]

Rational Source Selection: An Evidence-Based Approach

While serendipity has its place, a rational approach to selecting plant, fungal, or marine sources significantly increases the probability of success.[4] This involves an interdisciplinary strategy:

-

Ethnobotanical Clues: Traditional medicine systems are a rich, time-tested repository of bioactive plant knowledge.[5] Plants used for conditions like inflammation, infections, or cancer are prime candidates.

-

Chemotaxonomy: Certain plant families, such as Lamiaceae, Euphorbiaceae, and Taxaceae, are known hotspots for producing complex diterpenoids.[6][7]

-

Ecological Niche: Organisms thriving in competitive or harsh environments often produce unique secondary metabolites, including diterpenoids, for defense.[4][8] This makes extremophiles and organisms involved in symbiotic or antagonistic relationships particularly interesting.

Extraction: Liberating the Molecules of Interest

The goal of extraction is to efficiently transfer the target diterpenoids from the biological matrix into a solvent, while minimizing the co-extraction of undesirable compounds.

Experimental Protocol: Optimized Maceration for Diterpenoid Extraction

-

Preparation: Air-dry the collected plant material (e.g., leaves, roots) in a well-ventilated area away from direct sunlight to prevent degradation of phytochemicals. Grind the dried material to a coarse powder (e.g., 20-40 mesh) to increase the surface area for solvent penetration.

-

Solvent Selection: The polarity of the solvent is critical. Diterpenoids range from nonpolar (e.g., casbene) to highly polar (e.g., glycosides). A sequential extraction strategy is often most effective.

-

Begin with a nonpolar solvent like hexane or petroleum ether to remove lipids and nonpolar terpenes.

-

Follow with a medium-polarity solvent such as dichloromethane (DCM) or ethyl acetate, which are excellent for many diterpenoids.

-

Finally, use a polar solvent like methanol or ethanol to extract more polar compounds.

-

-

Maceration:

-

Submerge 100 g of the powdered material in 1 L of the chosen solvent in a sealed container.

-

Agitate the mixture periodically (e.g., 15 minutes every 4 hours) for a period of 48-72 hours at room temperature.

-

Causality Insight: This prolonged soaking allows the solvent to thoroughly penetrate the plant tissue and dissolve the target compounds. Periodic agitation maintains the concentration gradient, driving the extraction process.

-

-

Filtration & Concentration:

-

Filter the mixture through Whatman No. 1 filter paper.

-

Re-extract the marc (the solid residue) twice more with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 40°C to prevent thermal degradation of the compounds.

-

-

Yield Calculation: Dry the resulting crude extract to a constant weight and calculate the percentage yield relative to the initial dry weight of the plant material.

| Extraction Solvent | Typical Diterpenoid Polarity | Average Yield (%) | Advantages | Disadvantages |

| Hexane/Petroleum Ether | Nonpolar | 1-3 | Excellent for removing fats and waxes | Poor for oxygenated diterpenoids |

| Dichloromethane (DCM) | Low to Medium | 2-5 | Good for a broad range of diterpenoids | Environmental and health concerns |

| Ethyl Acetate | Medium | 3-7 | Effective for moderately polar diterpenoids | Can co-extract some phenolics |

| Methanol/Ethanol | Medium to High | 5-15 | Captures polar and glycosidic diterpenoids | Extracts significant amounts of sugars and salts |

Table 1: Comparison of common solvents for diterpenoid extraction.

Part 2: The Path to Purity - Isolation and Dereplication

With a promising crude extract in hand, the next phase involves isolating individual compounds. Modern approaches prioritize "dereplication"—the rapid identification of known compounds—to focus resources on genuinely novel discoveries.[4]

Bioactivity-Guided Fractionation: Following the Active Trail

Instead of isolating compounds randomly, a bioactivity-guided approach uses a relevant biological assay to direct the fractionation process.[9] This ensures that the chemical separation efforts remain focused on the compounds responsible for the desired therapeutic effect.

// Nodes Crude [label="Crude Extract", fillcolor="#F1F3F4", fontcolor="#202124"]; Assay1 [label="Initial Bioassay\n(e.g., Cytotoxicity)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; LPLC [label="Low-Pressure Liquid\nChromatography (LPLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fractions [label="Fractions\n(F1, F2, F3...)", fillcolor="#F1F3F4", fontcolor="#202124"]; Assay2 [label="Screen Fractions", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Active [label="Active Fraction\n(e.g., F2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inactive [label="Inactive Fractions", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HPLC [label="High-Performance\nLiquid Chromatography (HPLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pure [label="Pure Bioactive\nCompound", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Crude -> Assay1; Assay1 -> LPLC [label=" If Active "]; LPLC -> Fractions; Fractions -> Assay2; Assay2 -> Active [label=" Identify Hit "]; Assay2 -> Inactive; Active -> HPLC; HPLC -> Pure; } ondot Caption: Workflow for Bioactivity-Guided Fractionation.

Chromatographic Techniques: The Workhorse of Isolation

Chromatography separates molecules based on their differential partitioning between a stationary phase and a mobile phase. A multi-step approach is essential for purifying diterpenoids from a complex extract.

Experimental Protocol: A Two-Stage Chromatographic Isolation

Stage 1: Vacuum Liquid Chromatography (VLC) - The Initial Sort

-

Column Packing: Dry-pack a sintered glass funnel with silica gel 60. The amount should be about 100 times the weight of the crude extract.

-

Sample Loading: Dissolve the active crude extract (e.g., 5 g) in a minimal volume of DCM and adsorb it onto a small amount of silica gel (e.g., 10 g). Allow the solvent to evaporate completely. Carefully layer the dried, sample-adsorbed silica onto the top of the VLC column.

-

Elution: Elute the column sequentially with solvents of increasing polarity. Start with 100% hexane, then introduce ethyl acetate in a stepwise gradient (e.g., 95:5, 90:10, 80:20... 0:100 hexane:ethyl acetate), and finish with a methanol wash. Collect fractions of equal volume (e.g., 250 mL).

-

Trustworthiness: This gradient elution ensures that compounds are separated based on polarity. Early fractions will contain nonpolar compounds, while later fractions will contain more polar ones, providing a reliable first-pass separation.

-

-

Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC), pooling those with similar profiles. Screen the pooled fractions in the bioassay to identify the new, more potent active fraction.

Stage 2: High-Performance Liquid Chromatography (HPLC) - The Final Polish

-

Column and Mobile Phase Selection: For the active fraction from VLC, select a suitable HPLC column (e.g., a C18 reverse-phase column). Develop an isocratic or gradient mobile phase system (e.g., acetonitrile/water or methanol/water) based on analytical HPLC runs to achieve optimal separation of the target peaks.

-

Purification: Inject the concentrated active fraction onto a semi-preparative HPLC system.

-

Peak Collection: Collect the eluent corresponding to each well-resolved peak into separate vials.

-

Purity Check: Re-analyze the collected peaks on an analytical HPLC system using a different gradient or column to confirm purity (>95%).

-

Final Bioassay: Test the pure, isolated compounds to confirm that the bioactivity has been retained and to determine the potency (e.g., IC50 value) of the individual diterpenoid.

Part 3: The Moment of Truth - Structure Elucidation

Once a novel compound is isolated in its pure form, its chemical structure must be determined. This is a puzzle solved primarily using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.[10][11][12]

Spectroscopic Toolkit

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight, allowing for the determination of the molecular formula.[12] The fragmentation pattern in MS/MS can give clues about the compound's substructures.

-

Nuclear Magnetic Resonance (NMR): NMR is the most powerful tool for determining the complete 3D structure of an organic molecule.[10] A suite of experiments is required:

-

¹H NMR: Shows the number of different types of protons and their connectivity.

-

¹³C NMR: Shows the number and type of carbon atoms (CH3, CH2, CH, C).

-

2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between protons (COSY) and between protons and carbons (HSQC for direct, HMBC for long-range). This data is used to piece together the carbon skeleton and place functional groups.[13]

-

NOESY: Reveals through-space correlations between protons, which is crucial for determining the relative stereochemistry of the molecule.[13]

-

// Nodes Pure [label="Pure Compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; HRMS [label="HRMS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMR [label="NMR Spectroscopy", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Formula [label="Molecular Formula\n(e.g., C20H30O4)", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; H_NMR [label="1H NMR", fillcolor="#FBBC05", fontcolor="#202124"]; C_NMR [label="13C NMR", fillcolor="#FBBC05", fontcolor="#202124"]; TwoD_NMR [label="2D NMR\n(COSY, HSQC, HMBC)", fillcolor="#FBBC05", fontcolor="#202124"]; Stereo [label="NOESY / ROESY", fillcolor="#FBBC05", fontcolor="#202124"]; Skeleton [label="Carbon Skeleton\n& Functional Groups", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Structure [label="Final 3D Structure", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pure -> HRMS; Pure -> NMR; HRMS -> Formula; NMR -> H_NMR; NMR -> C_NMR; NMR -> TwoD_NMR; NMR -> Stereo; {Formula, H_NMR, C_NMR, TwoD_NMR} -> Skeleton; {Skeleton, Stereo} -> Structure; } ondot Caption: The integrated workflow for spectroscopic structure elucidation.

Part 4: Assessing Biological Potential - In Vitro and In Silico Screening

With a novel structure confirmed, the focus shifts to a deeper characterization of its biological activity. This involves a battery of in vitro assays and computational modeling to understand its therapeutic potential and mechanism of action.

Broad-Spectrum Bioactivity Screening

The newly discovered diterpenoid should be tested against a panel of assays to uncover its full biological profile.

| Assay Type | Example | Therapeutic Area |

| Cytotoxicity | MTT or SRB assay against cancer cell lines (e.g., MCF-7, A549, HL-60)[7] | Oncology |

| Antimicrobial | Minimum Inhibitory Concentration (MIC) against bacteria (e.g., S. aureus) and fungi (e.g., C. albicans)[14] | Infectious Disease |

| Anti-inflammatory | Nitric Oxide (NO) inhibition in LPS-stimulated macrophages | Inflammation, Immunology |

| Enzyme Inhibition | Acetylcholinesterase (AChE) inhibition assay[6] | Neurodegenerative Disease |

| Antiviral | Plaque reduction assay against viruses (e.g., Influenza, Dengue)[6][15] | Virology |

Table 2: Representative panel for secondary bioactivity screening.

In Silico Target Identification and ADMET Prediction

Computational tools can accelerate the drug discovery process by predicting the likely molecular targets of a compound and its potential pharmacokinetic properties.[15][16]

-

Molecular Docking: The 3D structure of the diterpenoid is computationally "docked" into the binding sites of known protein targets to predict binding affinity.[15] This can generate hypotheses about the mechanism of action.

-

ADMET Prediction: Software algorithms can predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[15] This early-stage analysis helps to identify potential liabilities that might prevent a compound from becoming a successful drug.

Conclusion: From Discovery to Lead Candidate